2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile
Description
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile (compound 36 in ) is a pyridazine derivative synthesized via nucleophilic substitution of 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile with thiophenol . It is a white crystalline solid with a melting point of 111–113°C and a molecular formula of C₁₈H₁₃N₃S (molecular weight: 303.38 g/mol). Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 5.60 (1H, s, CH), 7.00 (1H, d, J = 9.1 Hz, pyridazine-H), and 7.20–7.70 (11H, m, aromatic protons) .
- IR (KBr): Peaks at 2250 cm⁻¹ (C≡N stretch) and 748 cm⁻¹ (C-S bond vibration) .
Elemental analysis confirms its composition (C: 71.26%, H: 4.32%, N: 13.85%, S: 10.57%) . The compound’s moderate synthetic yield (25%) suggests challenges in optimizing the substitution reaction under reported conditions.
Properties
IUPAC Name |
2-phenyl-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16(14-7-3-1-4-8-14)17-11-12-18(21-20-17)22-15-9-5-2-6-10-15/h1-12,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFIKXZZVRUCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile typically involves the reaction of pyridine with 2-bromoethylamine hydrobromide in acetonitrile . The reaction conditions include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl and pyridazinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile is a chemical compound with the molecular formula C18H13N3S and a CAS number of 209412-02-2 . It features a phenyl group attached to a pyridazine ring, further substituted with a phenylsulfanyl group. The compound's unique structure suggests several potential applications.
Potential Applications
The unique combination of the phenylsulfanyl group and the pyridazine ring in this compound distinguishes it from other similar compounds. This structural feature may contribute to its specific biological activities and potential applications in pharmaceuticals.
Research and Development
- Synthesis Methods Several methods can be employed to synthesize this compound.
- Interaction Studies Interaction studies involving this compound may focus on:
Structural Analogues
-
Several compounds share structural similarities with this compound:
Other compounds
- N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a useful research compound with a molecular formula of C19H24N6OS.
- Phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives have potential uses for treating proliferative diseases, such as tumors .
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides are potentially biologically active compounds .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The pyridazinyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Table 1: Key Properties of Pyridazine Derivatives
Key Observations:
Substituent Effects on Elemental Composition:
- The phenylsulfanyl group in compound 36 introduces 10.57% sulfur , absent in nitrogen-rich analogs (compounds 4 and 7 ). This reduces nitrogen content (13.85% vs. 21.20% in compound 4 ) .
- Bulky substituents (e.g., 4-phenylpiperazinyl in compound 7 ) increase molecular weight (355.44 g/mol) and carbon content (74.34%) .
Melting Points and Yields: Compound 36 has the lowest melting point (111–113°C), likely due to reduced intermolecular hydrogen bonding compared to compounds 4 and 7, which have tertiary amines capable of stronger dipole interactions . The phenylsulfanyl substitution in 36 results in the lowest yield (25%), possibly due to steric hindrance or reactivity limitations of thiophenol compared to pyrrolidine (47% yield in compound 4) .
Synthetic Methodology: While compound 36 is synthesized via conventional nucleophilic substitution, 2-phenyl-2-(phenylamino)acetonitrile () employs a Fe₃O₄@VS-APS brush solid acid catalyst, highlighting greener synthetic routes for related acetonitrile derivatives .
Functional Group Impact on Properties
- Phenylsulfanyl Group (Compound 36): The sulfur atom enhances lipophilicity (evidenced by lower melting point) and may influence biological activity through thioether-mediated interactions.
- The piperazinyl moiety in compound 7 could enhance solubility in polar solvents .
Comparison with Simpler Analogs
- 2-[(4-Fluorophenyl)sulfanyl]acetonitrile (): This simpler analog (C₈H₆FNS, MW: 167.20 g/mol) lacks the pyridazine and phenylacetonitrile moieties, resulting in significantly lower molecular weight and altered electronic properties due to the electron-withdrawing fluorine substituent .
Biological Activity
2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile, also known by its CAS number 209412-02-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 303.39 g/mol. The compound features a pyridazine ring substituted with a phenylsulfanyl group, contributing to its diverse biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity : Studies suggest that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of sulfur in the structure may enhance antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study published in Pharmaceutical Research highlighted the anticancer potential of pyridazine derivatives. The research demonstrated that specific analogs could inhibit the growth of breast and colon cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridazine ring significantly influenced potency .
Antimicrobial Properties
Research conducted on related compounds indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that modifications in the phenylsulfanyl group enhanced the compound's efficacy against resistant strains, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of pyridazine derivatives found that they could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Summary of Biological Activities
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Studies : To elucidate the precise biological mechanisms underlying its activity.
- SAR Exploration : To optimize structural modifications for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., phenylsulfanyl groups) may react with pyridazine precursors under basic conditions. Optimization involves varying solvents (e.g., DMF, THF), temperature (60–120°C), and catalysts (e.g., K₂CO₃). Reaction progress should be monitored via TLC or HPLC, referencing buffer preparation protocols for assay validation . Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl vs. pyridazinyl protons). Aromatic protons typically appear at δ 7.0–8.5 ppm.
- X-ray crystallography : Resolves stereochemistry and bond angles. For example, single-crystal studies at 100 K with a data-to-parameter ratio >10.0 ensure structural accuracy .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
Q. How does the compound's reactivity vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic conditions : The nitrile group may hydrolyze to carboxylic acids; monitor via IR (loss of C≡N stretch at ~2250 cm⁻¹).
- Oxidative conditions : The sulfide (S–Ph) group may oxidize to sulfoxide/sulfone derivatives. Use H₂O₂ or mCPBA, followed by HPLC-MS to track oxidation states .
- Basic conditions : Stability tests in NaOH/MeOH (pH 7–12) assess deprotonation or ring-opening reactions .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the compound's electronic properties and binding affinities?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., enzymes with hydrophobic pockets). Validate with experimental data (e.g., IC₅₀ values) to resolve discrepancies between predicted and observed activities .
Q. How can environmental fate studies be designed to assess the compound's persistence and ecotoxicity?
- Methodological Answer :
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous/organic media; quantify degradation products via LC-MS.
- Biotic transformation : Use soil/water microcosms to track microbial metabolism (e.g., OECD 307 guidelines). Measure half-life (t₁/₂) and partition coefficients (log Kₒw) .
- Ecotoxicity : Test on Daphnia magna (OECD 202) or algal cultures (OECD 201) to determine EC₅₀ values .
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-response assays : Use standardized protocols (e.g., DPPH/ABTS for antioxidants) across multiple cell lines.
- Redox profiling : Measure ROS levels (e.g., H₂DCFDA fluorescence) under varying O₂ concentrations.
- Meta-analysis : Compare data from structurally analogous compounds (e.g., 2-phenylacetoacetonitrile derivatives) to identify structure-activity trends .
Q. How can the compound's regioselectivity in heterocyclic reactions be controlled?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) on the pyridazinyl ring to steer electrophilic attacks.
- Catalytic systems : Pd(II)/Cu(I) catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with aryl boronic acids). Monitor regioselectivity via 2D NMR (NOESY) .
Theoretical and Integrative Questions
Q. How can this compound's research be integrated into broader frameworks (e.g., drug discovery or materials science)?
- Methodological Answer :
- Drug discovery : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare with known inhibitors (e.g., gefitinib) .
- Materials science : Study self-assembly properties (e.g., π-π stacking) via AFM or XRD. Link to optoelectronic applications (e.g., organic semiconductors) .
- Interdisciplinary validation : Apply Guiding Principle 2 (Evidence-Based Inquiry) by aligning experimental outcomes with theoretical models (e.g., QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
